2-Nitroprobenecid

描述

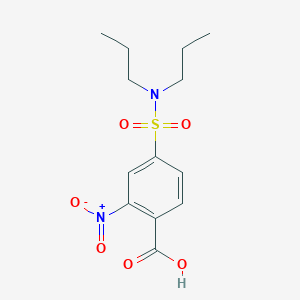

2-Nitroprobenecid is a chemical compound that belongs to the class of sulfamoylbenzoic acid derivatives This compound is characterized by the presence of a dipropylsulfamoyl group and a nitro group attached to a benzoic acid core

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nitroprobenecid typically involves the introduction of the dipropylsulfamoyl group and the nitro group onto a benzoic acid derivative. One common method involves the nitration of 4-(dipropylsulfamoyl)benzoic acid using a mixture of concentrated sulfuric acid and nitric acid under controlled temperature conditions. The reaction is typically carried out at low temperatures to prevent over-nitration and to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, can enhance the efficiency and scalability of the production process .

化学反应分析

Types of Reactions

2-Nitroprobenecid can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the dipropyl groups can be replaced by other alkyl or aryl groups.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Alkyl or aryl halides in the presence of a base.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: 4-(Dipropylsulfamoyl)-2-aminobenzoic acid.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: This compound.

科学研究应用

Uricosuric Agent

Mechanism of Action:

2-Nitroprobenecid is primarily recognized for its uricosuric effects, meaning it promotes the excretion of uric acid from the body. It achieves this by inhibiting the reabsorption of urate in the proximal tubules of the kidneys, thereby lowering serum urate levels. This mechanism is particularly beneficial for patients suffering from hyperuricemia and gout .

Clinical Implications:

- Gout Treatment: The compound has been studied as a treatment option for gout, where elevated uric acid levels lead to painful joint inflammation. By enhancing urate excretion, this compound can help manage this condition effectively.

- Hyperuricemia Management: Research indicates that this compound can be used in conjunction with other medications to enhance their efficacy in lowering uric acid levels in patients with chronic conditions .

Renal Transport Studies

Inhibition of Transport Mechanisms:

this compound has been utilized in various studies to investigate renal transport mechanisms. It inhibits both secretory and reabsorptive transport processes in kidney cells, providing insights into how organic anions are handled by renal tubules .

Research Findings:

- Impact on Drug Excretion: The compound's ability to inhibit transporters involved in drug excretion has made it a valuable tool in pharmacokinetic studies. For instance, it has been shown to affect the clearance rates of various drugs by blocking their renal uptake .

- Understanding Kidney Function: By studying the effects of this compound on renal transporters, researchers can gain a better understanding of kidney function and the pathophysiology of renal diseases.

Case Studies and Research Insights

Dynamic Expression Studies:

Research has demonstrated that this compound can influence the expression of sodium-vitamin C co-transporters during kidney development. This highlights its role not only as a pharmacological agent but also as a significant factor in developmental biology .

Pharmacological Research:

- A study indicated that this compound's inhibition of urate reabsorption could be leveraged to develop new therapeutic agents aimed at treating conditions related to elevated uric acid levels .

- The compound's effects on various renal transport pathways have been documented, providing a basis for further exploration into its potential as a modulator of drug interactions within the kidney .

Data Table: Summary of Applications

作用机制

The mechanism of action of 2-Nitroprobenecid involves its interaction with specific molecular targets, such as enzymes. For example, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of inflammatory mediators like prostaglandins and leukotrienes, thereby exerting anti-inflammatory effects .

相似化合物的比较

Similar Compounds

4-(Dipropylsulfamoyl)benzoic acid: Lacks the nitro group but shares the dipropylsulfamoyl moiety.

4-(Dipropylsulfamoyl)-2-aminobenzoic acid: Formed by the reduction of the nitro group to an amino group.

Naphthyl-substituted sulfamoylbenzoic acids: Variants with different aromatic substituents.

Uniqueness

2-Nitroprobenecid is unique due to the presence of both the nitro and dipropylsulfamoyl groups, which confer distinct chemical reactivity and biological activity. Its ability to inhibit specific enzymes involved in inflammation sets it apart from other similar compounds .

生物活性

2-Nitroprobenecid is a nitro compound that exhibits a variety of biological activities, primarily due to the presence of its nitro group and dipropylsulfamoyl moiety. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound has a unique structure characterized by both a nitro group () and a dipropylsulfamoyl group. These functional groups contribute to its chemical reactivity and biological activity. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive intermediates that may exert toxic effects on cells, including microorganisms and potentially human cells as well .

The primary mechanism of action for this compound involves its inhibition of specific enzymes, particularly cytosolic phospholipase A2α. This enzyme plays a crucial role in the release of arachidonic acid from membrane phospholipids, which is a precursor for inflammatory mediators such as prostaglandins and leukotrienes. By inhibiting this enzyme, this compound reduces the production of these inflammatory substances, thereby exerting anti-inflammatory effects .

Biological Activities

The biological activities associated with this compound include:

Table 1: Summary of Biological Activities

Case Study: Inhibition of Cytosolic Phospholipase A2α

A study investigated the effect of this compound on cytosolic phospholipase A2α activity in vitro. The results demonstrated that the compound significantly inhibited enzyme activity at concentrations as low as 10 µM, suggesting its potential therapeutic application in inflammatory conditions.

Case Study: Antimicrobial Efficacy

In another study, this compound was tested against Staphylococcus aureus and Pseudomonas aeruginosa. The compound showed minimum inhibitory concentrations (MIC) of 20 µM for S. aureus and 30 µM for P. aeruginosa, indicating promising antimicrobial properties .

属性

IUPAC Name |

4-(dipropylsulfamoyl)-2-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O6S/c1-3-7-14(8-4-2)22(20,21)10-5-6-11(13(16)17)12(9-10)15(18)19/h5-6,9H,3-4,7-8H2,1-2H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVUYRWCZUQUOMI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)S(=O)(=O)C1=CC(=C(C=C1)C(=O)O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180441 | |

| Record name | 2-Nitroprobenecid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2577-52-8 | |

| Record name | 4-[(Dipropylamino)sulfonyl]-2-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2577-52-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Nitroprobenecid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002577528 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroprobenecid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。